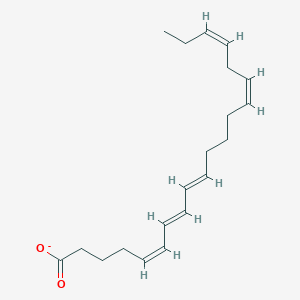
3,4-Silol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-silole is a silole.
科学的研究の応用
Organic Semiconductors
Siloles, including 3,4-Silol derivatives, are pivotal in the design and synthesis of organic semiconductors. They have potential applications in diverse areas like light-emitting diodes (LEDs), solar cells, field-effect transistors, and sensors. The molecular engineering of siloles, particularly the effects of substituents on their electronic structure, is crucial for controlling their properties (Zhan, Barlow, & Marder, 2009).
Electroluminescence in OLEDs
Siloles functionalized with electron donor and acceptor moieties show promising applications in organic light-emitting diodes (OLEDs). Their unique structure, which includes intense fluorescence in solid films and enhanced electron-transporting abilities, makes them suitable for use in light-emitting materials for OLEDs (Lin et al., 2017).
Chemosensors and Efficient Electroluminescent Materials
Silole regioisomers have been found to vary dramatically in their photoluminescence based on their regiostructure. This variability in luminescence allows their use as sensitive chemosensors for differentiating between nitroaromatic regioisomers and as efficient electroluminescent materials in devices like LEDs (Li et al., 2005).
Electronic Structure and Energy Levels
The electronic structure of siloles, particularly their solid-state electron affinities and ionization potentials, is a subject of extensive research. Understanding these properties is crucial for their application in electronic devices. Direct measurements and theoretical studies provide insights into their potential as efficient materials in various electronic applications (Zhan et al., 2005).
Light Emission and Metal Ion Binding
New silole compounds have been synthesized that exhibit bright green emissions in both solutions and solid state, making them potential candidates for applications in light emission and metal ion binding. Their ability to form complexes with metal ions further extends their utility in various scientific fields (Lee et al., 2004).
Modification of Electronic Structure
The electronic structure of siloles can be modified by varying the substituents on the ring silicon atom, affecting their UV absorption spectra. These modifications have implications for their use in optical and electronic applications (Yamaguchi, Jin, & Tamao, 1998).
Narrow Band Gap Electroactive Polymer
Siloles with low-lying LUMO levels and electron-rich character have been used to create narrow band gap electroactive polymers. Such polymers exhibit colorimetric changes and are significant for applications in electrochromic devices and sensors (Lee, Sadki, Tsuie, & Reynolds, 2001).
Aromaticity in Silole Dianions
The study of silole dianions has revealed interesting aspects of their structural, energetic, and magnetic properties. These properties are significant in understanding the aromaticity of such compounds and their potential applications in various chemical and material science fields (Goldfuss, von Ragué Schleyer, & Hampel, 1996).
特性
製品名 |
3,4-Silol |
|---|---|
分子式 |
C4H5Si |
分子量 |
81.17 g/mol |
InChI |
InChI=1S/C4H5Si/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChIキー |
ODKRYJCALYTWFW-UHFFFAOYSA-N |
正規SMILES |
C1C=C[Si]=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



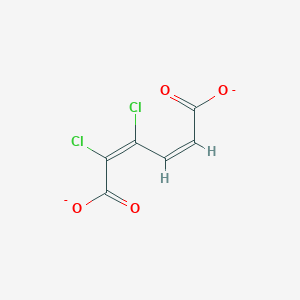
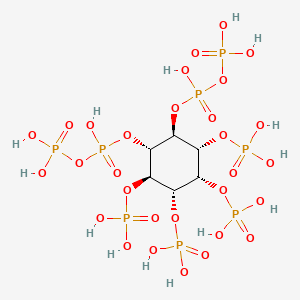
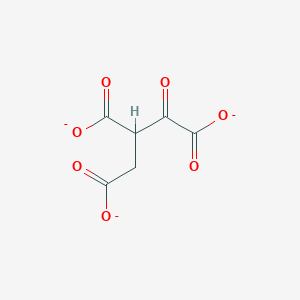
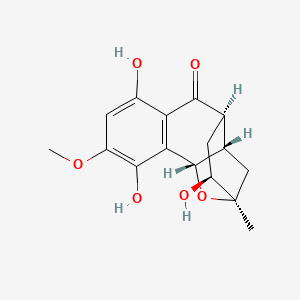
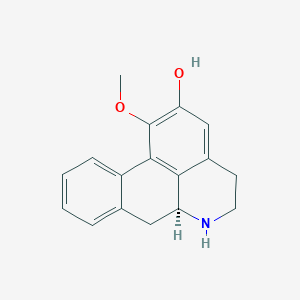
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
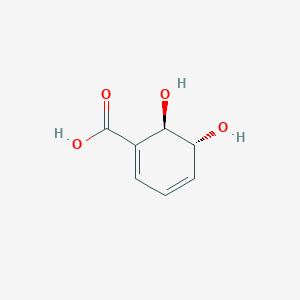
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)

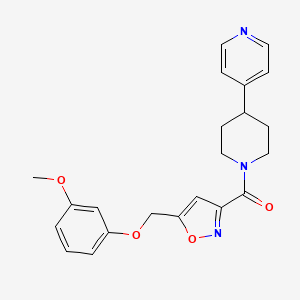
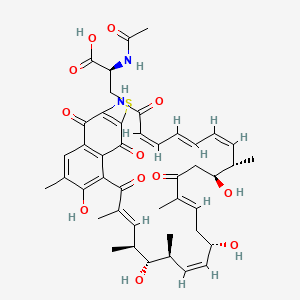
![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)
![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
